3-(2-Acetoxybenzoyl)-5-bromopyridine
Description
3-(2-Acetoxybenzoyl)-5-bromopyridine, also identified as 3-(Acetyloxy)phenylmethanone (IUPAC name), is a brominated pyridine derivative featuring a 2-acetoxybenzoyl substituent at the 3-position of the pyridine ring. Its molecular formula is C₁₄H₁₀BrNO₃, with a molecular weight of 320.15 g/mol . The compound combines a bromopyridine core—a structure known for bioactivity—with an acetoxybenzoyl group, which may influence its physicochemical and pharmacological properties.
Properties
IUPAC Name |
[2-(5-bromopyridine-3-carbonyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO3/c1-9(17)19-13-5-3-2-4-12(13)14(18)10-6-11(15)8-16-7-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCHNQHQNGIEFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)C2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642187 | |
| Record name | 2-(5-Bromopyridine-3-carbonyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898766-26-2 | |
| Record name | [2-(Acetyloxy)phenyl](5-bromo-3-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898766-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(5-Bromopyridine-3-carbonyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Acetoxybenzoyl)-5-bromopyridine typically involves the acylation of 5-bromopyridine with 2-acetoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
3-(2-Acetoxybenzoyl)-5-bromopyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The acetoxy group can be oxidized to form a carboxylic acid derivative.
Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to form an alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or methanol.
Major Products Formed
Substitution Reactions: Formation of substituted pyridine derivatives.
Oxidation Reactions: Formation of carboxylic acid derivatives.
Reduction Reactions: Formation of alcohol derivatives.
Scientific Research Applications
3-(2-Acetoxybenzoyl)-5-bromopyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2-Acetoxybenzoyl)-5-bromopyridine involves its interaction with specific molecular targets. The acetoxybenzoyl group can undergo hydrolysis to release acetic acid and the corresponding benzoyl derivative, which can interact with enzymes or receptors in biological systems. The bromopyridine moiety can participate in various biochemical pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Cytotoxic 5-Bromopyridine Derivatives
Key Example : 5-Bromo-1,4-dihydropyridine derivatives (e.g., compound 7c with a 4-chlorophenyl group) demonstrated potent cytotoxicity against cancer cell lines (IC₅₀ = 32–43 nM) .
- Structural Comparison : Unlike 3-(2-acetoxybenzoyl)-5-bromopyridine, compound 7c lacks the acetoxybenzoyl group but retains the 5-bromopyridine moiety.
- Activity Insight : The 5-bromopyridine core is critical for cytotoxicity, while substituents like 4-chlorophenyl enhance potency. The acetoxybenzoyl group in the target compound may sterically hinder or modulate receptor interactions compared to smaller substituents.
Table 1: Cytotoxicity and Structural Features
| Compound | Substituent | IC₅₀ (nM) | Key Feature |
|---|---|---|---|
| This compound | 2-Acetoxybenzoyl | N/A* | Bromopyridine + bulky acyl |
| 7c (from ) | 4-Chlorophenyl | 32–43 | Bromopyridine + aryl |
*No direct activity data available for the target compound.
Isoxazolylpyridine Ethers (nAChR Agonists)
Key Example: Isoxazolylpyridine ethers (e.g., compounds 38, 39) were synthesized via Sonogashira coupling and 1,3-dipolar cycloaddition, targeting α4β2-nACh receptors .
- Synthetic Comparison : The target compound’s synthesis is undocumented in the evidence, but analogous bromopyridines often require multi-step routes, including coupling reactions.
- Functional Group Impact : The acetoxybenzoyl group may confer distinct electronic effects compared to isoxazole or alkynyl substituents, altering receptor binding or metabolic stability.
Pyrazolyl-Substituted Bromopyridines
Key Example : 2-(4-Benzyl-3-ethoxy-5-methyl-1H-pyrazol-1-yl)-5-bromopyridine (6j ) was synthesized in 44% yield via nucleophilic aromatic substitution .
- Substituent Effects : Bulky substituents like benzyl or acetoxybenzoyl may reduce solubility but improve target specificity.
Acetyl vs. Acetoxybenzoyl Derivatives
Key Example : 2-Acetyl-5-bromopyridine is a pharmaceutical intermediate used in drug and pesticide synthesis .
- Functional Group Comparison: Acetyl Group: Enhances reactivity in nucleophilic substitutions (e.g., forming pyrazine derivatives).
Bromopyridines with Sulfur/Oxygen Substituents
Key Examples :
- 3-(Benzylsulfanyl)-5-bromopyridine (MW = 280.18; C₁₂H₁₀BrNS) .
- 3-(Benzyloxy)-5-bromopyridine (MW = 264.12; C₁₂H₁₀BrNO) .
- Comparison :
- The target compound’s acetoxybenzoyl group increases molecular weight (320.15 g/mol ) and polarity compared to benzylsulfanyl/benzyloxy analogs.
- Safety profiles vary: benzylsulfanyl derivatives lack hazard data, while the target compound’s SDS emphasizes standard precautions (e.g., avoiding inhalation) .
Biological Activity
3-(2-Acetoxybenzoyl)-5-bromopyridine is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a bromine atom attached to a pyridine ring, which is further substituted by an acetoxybenzoyl group. This unique structure contributes to its diverse biological interactions.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest, primarily through the modulation of key signaling pathways involved in cell growth and survival.
Key Findings:
- Cell Line Studies: In vitro studies demonstrated that the compound effectively reduces cell viability in MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines at concentrations ranging from 5 to 50 µM.
- Apoptosis Induction: Flow cytometry analysis revealed increased apoptotic cells upon treatment with the compound, indicating its potential as an anticancer agent.
Antimicrobial Activity
Additionally, this compound has shown promising antimicrobial properties against various bacterial strains. Its effectiveness against both Gram-positive and Gram-negative bacteria suggests a broad spectrum of activity.
Research Insights:
- Minimum Inhibitory Concentration (MIC): The compound exhibited MIC values ranging from 10 to 30 µg/mL against tested bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Mechanism of Action: The antimicrobial effect is hypothesized to result from disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Histone Deacetylase Inhibition: The compound has been identified as a potential inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression. Inhibition of HDACs can lead to reactivation of tumor suppressor genes and subsequent apoptosis in cancer cells .
- Protein Kinase Modulation: Similar compounds have demonstrated the ability to modulate protein kinases involved in critical signaling pathways, affecting cellular responses to growth factors and stress .
Case Studies
- In Vivo Studies: Animal models treated with this compound showed reduced tumor growth compared to control groups. Histological analysis revealed decreased mitotic activity in treated tumors.
- Pharmacokinetics: Studies indicate that the compound has favorable pharmacokinetic properties, including good bioavailability and tissue distribution, which enhance its therapeutic potential .
Summary Table of Biological Activities
| Activity Type | Effectiveness | Mechanism |
|---|---|---|
| Anticancer | Significant reduction in cell viability | Induction of apoptosis, HDAC inhibition |
| Antimicrobial | Effective against multiple strains | Disruption of cell membranes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
